

Solid-phase peptide synthesis protocol for Spinorphin.

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Solid-Phase Peptide Synthesis Protocol for Spinorphin

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocol

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of **Spinorphin**, a heptapeptide with the sequence Leu-Val-Val-Tyr-Pro-Trp-Thr. **Spinorphin** is an endogenous peptide that inhibits enkephalin-degrading enzymes, exhibiting antinociceptive and anti-inflammatory properties.[1][2][3] The synthesis is based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.

Overview of Spinorphin Synthesis

The synthesis of **Spinorphin** (Leu-Val-Val-Tyr-Pro-Trp-Thr) is achieved through a stepwise solid-phase approach. The peptide is assembled on a solid support resin, starting from the C-terminal amino acid (Threonine) to the N-terminal amino acid (Leucine). Each amino acid is protected with an Fmoc group at the α -amino position and appropriate side-chain protecting groups. Following the complete assembly of the peptide chain, the peptide is cleaved from the resin, and all protecting groups are removed. The crude peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).



Spinorphin Properties

Property	Value
Amino Acid Sequence	H-Leu-Val-Val-Tyr-Pro-Trp-Thr-OH
Molecular Formula	C45H64N8O10
Molecular Weight	877.06 g/mol

Experimental Protocols Materials and Reagents

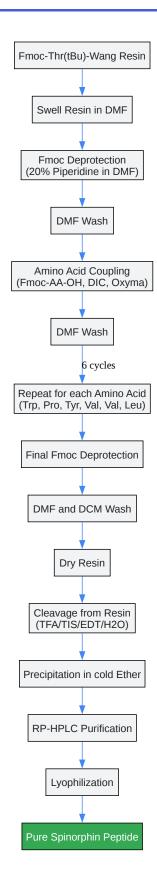


Reagent	Grade	Supplier (Example)
Fmoc-Thr(tBu)-Wang Resin	Synthesis Grade	Sigma-Aldrich, Novabiochem
Fmoc-Trp(Boc)-OH	Synthesis Grade	Sigma-Aldrich, Novabiochem
Fmoc-Pro-OH	Synthesis Grade	Sigma-Aldrich, Novabiochem
Fmoc-Tyr(tBu)-OH	Synthesis Grade	Sigma-Aldrich, Novabiochem
Fmoc-Val-OH	Synthesis Grade	Sigma-Aldrich, Novabiochem
Fmoc-Leu-OH	Synthesis Grade	Sigma-Aldrich, Novabiochem
N,N'-Diisopropylcarbodiimide (DIC)	Synthesis Grade	Sigma-Aldrich
Oxyma Pure (Ethyl cyanohydroxyiminoacetate)	Synthesis Grade	Sigma-Aldrich
Piperidine	Synthesis Grade	Sigma-Aldrich
N,N-Dimethylformamide (DMF)	HPLC Grade	Fisher Scientific
Dichloromethane (DCM)	HPLC Grade	Fisher Scientific
Trifluoroacetic acid (TFA)	Reagent Grade	Sigma-Aldrich
Triisopropylsilane (TIS)	Reagent Grade	Sigma-Aldrich
1,2-Ethanedithiol (EDT)	Reagent Grade	Sigma-Aldrich
Diethyl ether	ACS Grade	Fisher Scientific
Acetonitrile (ACN)	HPLC Grade	Fisher Scientific

Solid-Phase Peptide Synthesis Workflow

The synthesis is performed on a 0.1 mmol scale using an automated or manual peptide synthesizer.





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Caption: Automated Solid-Phase Peptide Synthesis Workflow for **Spinorphin**.



Step-by-Step Protocol:

- Resin Swelling: Swell 0.1 mmol of Fmoc-Thr(tBu)-Wang resin in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add a solution of 20% piperidine in DMF to the resin.
 - Agitate for 5 minutes. Drain.
 - Repeat the piperidine treatment for 15 minutes.
 - Wash the resin thoroughly with DMF (5 times).
- Amino Acid Coupling:
 - In a separate vial, dissolve 0.5 mmol (5 eq) of the next Fmoc-amino acid (Fmoc-Trp(Boc)-OH for the first coupling) and 0.5 mmol (5 eq) of Oxyma Pure in DMF.
 - Add 0.5 mmol (5 eq) of DIC to the amino acid solution and pre-activate for 2 minutes.
 - Add the activated amino acid solution to the resin.
 - Agitate for 1-2 hours at room temperature.
 - Wash the resin with DMF (3 times). A Kaiser test can be performed to ensure complete coupling.
- Repeat Synthesis Cycle: Repeat steps 2 and 3 for the remaining amino acids in the sequence: Pro, Tyr(tBu), Val, Val, and Leu.
- · Final Deprotection and Washing:
 - After the final coupling (Fmoc-Leu-OH), perform a final Fmoc deprotection (step 2).
 - Wash the peptide-resin with DMF (5 times), followed by DCM (5 times).



o Dry the resin under vacuum for at least 1 hour.

Cleavage and Deprotection

Cleavage Cocktail:

Component	Volume Percentage	Purpose
Trifluoroacetic acid (TFA)	94%	Cleaves peptide from resin and removes side-chain protecting groups
Triisopropylsilane (TIS)	2.5%	Cation scavenger (protects Trp)
1,2-Ethanedithiol (EDT)	2.5%	Cation scavenger (protects Trp)
Water	1%	Cation scavenger (protects Tyr)

Procedure:

- Place the dry peptide-resin in a reaction vessel.
- Add the freshly prepared cleavage cocktail (10 mL per 0.1 mmol of resin).
- Agitate at room temperature for 2-3 hours. The presence of Tryptophan and Tyrosine necessitates the use of scavengers like TIS and EDT to prevent alkylation of the indole and phenol side chains.[1][4][5]
- Filter the resin and collect the filtrate containing the peptide.
- Wash the resin with a small amount of fresh TFA.
- Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.



- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
- Dry the crude peptide pellet under vacuum.

Purification and Characterization

Purification by RP-HPLC:

Parameter	Specification
Column	Preparative C18 column (e.g., 10 μm particle size, 250 x 21.2 mm)
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile (ACN)
Gradient	10-50% B over 40 minutes
Flow Rate	15 mL/min
Detection	220 nm and 280 nm

Procedure:

- Dissolve the crude peptide in a minimal amount of mobile phase A, with a small amount of ACN if necessary.
- Inject the solution onto the equilibrated RP-HPLC column.
- Collect fractions corresponding to the major peak.
- Analyze the purity of the collected fractions using analytical RP-HPLC.
- Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Characterization:

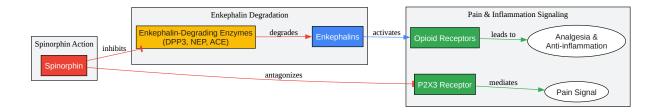


Technique	Expected Result
Analytical RP-HPLC	Purity > 95%
Mass Spectrometry (ESI-MS)	[M+H]+ = 878.07 (Calculated: 877.06)

For a heptapeptide synthesized using standard Fmoc-SPPS, a final yield after purification of 15-30% can typically be expected, with a purity of >95% as determined by analytical RP-HPLC. [6][7][8]

Spinorphin Signaling Pathway

Spinorphin exerts its biological effects primarily through the inhibition of enkephalin-degrading enzymes. By preventing the breakdown of endogenous enkephalins, **Spinorphin** potentiates their analgesic and anti-inflammatory effects. Additionally, it directly antagonizes the P2X3 receptor, which is involved in pain signaling.[3][9]



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Caption: Mechanism of action of Spinorphin.

Summary

This protocol outlines a reliable method for the synthesis, purification, and characterization of **Spinorphin** using Fmoc solid-phase peptide synthesis. Adherence to these procedures,



particularly the use of appropriate scavengers during cleavage, is critical for obtaining a highpurity final product suitable for research and drug development applications.

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